(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide
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Overview
Description
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-phenylacrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylated amino group, a phenylacrylamide moiety, and a carbonothioyl linkage. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-phenylacrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Acetylation of 4-aminophenylamine: The reaction of 4-aminophenylamine with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-4-aminophenylamine.
Formation of the carbonothioyl intermediate: The reaction of N-acetyl-4-aminophenylamine with carbon disulfide and a base such as potassium hydroxide to form the corresponding carbonothioyl intermediate.
Coupling with 3-phenylacrylamide: The final step involves the coupling of the carbonothioyl intermediate with 3-phenylacrylamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-phenylacrylamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or phenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with nucleic acids: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Properties
Molecular Formula |
C19H19N3O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
(E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H19N3O2S/c1-14(23)22(2)17-11-9-16(10-12-17)20-19(25)21-18(24)13-8-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,20,21,24,25)/b13-8+ |
InChI Key |
QZDLSDKYRBHBBU-MDWZMJQESA-N |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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